The compound identified as CID 78068269 is a chemical entity of considerable interest in various scientific disciplines due to its unique properties and potential applications. It is recognized for its specific interactions and reactivity, making it a subject of study in chemistry, biology, and industrial applications. CID 78068269 is classified as a small molecule, which can induce dimerization in proteins, thereby functioning as a tool in biochemical assays and therapeutic applications.
CID 78068269 can be found in chemical databases such as PubChem, where it is cataloged along with its molecular structure, properties, and biological activities. This compound belongs to the class of chemically induced dimerization agents, which are pivotal in the development of biosensors and therapeutic agents .
The synthesis of CID 78068269 typically involves several steps that require precise conditions to ensure the desired product is obtained. Common synthetic routes include:
In an industrial context, production methods may utilize continuous flow systems or large reactors optimized for efficiency. Advanced purification techniques are employed to ensure that the final product meets stringent quality specifications .
CID 78068269 has a molecular formula of and a molecular weight of approximately . Its structural representation includes several functional groups that contribute to its reactivity and interaction with biological targets.
| Property | Data |
|---|---|
| Molecular Formula | C26H29F6Si |
| Molecular Weight | 483.6 g/mol |
| InChI | InChI=1S/C26H29F6Si/c1-3-4-5-6-7-8-9-10-11-20(2)33(23-16-12-21(13-17-23)25(27,28)29)24-18-14-22(15-19-24)26(30,31)32/h10-19H,2-9H2,1H3 |
| InChI Key | HOLBLTHJPVLARI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CC(=C)SiC2=CC=C(C=C2)C(F)(F)F |
CID 78068269 undergoes various chemical reactions that are essential for its application in synthetic chemistry:
The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied .
The mechanism of action for CID 78068269 involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to changes in cellular signaling pathways. This interaction can significantly affect various biological processes, making it valuable for therapeutic applications .
CID 78068269 exhibits several notable physical and chemical properties:
These properties are critical for understanding how CID 78068269 behaves in different environments and its suitability for specific applications .
CID 78068269 has diverse applications across scientific fields:
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9